Benz(a)acephenanthrylene

Description

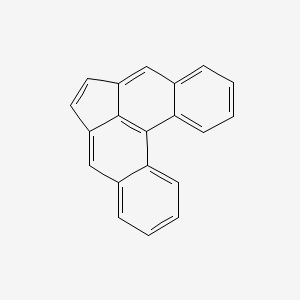

Structure

2D Structure

3D Structure

Properties

CAS No. |

192-28-9 |

|---|---|

Molecular Formula |

C20H12 |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

pentacyclo[10.7.1.02,7.09,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |

InChI |

InChI=1S/C20H12/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18(14)20(17)19(15)16/h1-12H |

InChI Key |

BJHAQCNKMDVELG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C2=C34 |

Origin of Product |

United States |

Nomenclature and Isomeric Relationships

Systematic Nomenclature of Benz(a)acephenanthrylene

The nomenclature of polycyclic aromatic hydrocarbons can be complex, with many compounds known by several names. This compound is a case in point. Its Chemical Abstracts Service (CAS) name is Benz[a]aceanthrylene , and this is also recognized as its IUPAC systematic name. nih.gov It is also widely known by the synonym Benzo[a]fluoranthene . nih.govacs.org The parent structure, acephenanthrylene (B1206934), is a tetracyclic system composed of a phenanthrene (B1679779) fused with a five-membered ring. ontosight.ai The "Benz(a)" prefix indicates the fusion of a benzene (B151609) ring at the 'a' face of the acephenanthrylene core. This compound is a yellow, crystalline solid and has been the subject of research due to its unique structural properties. ontosight.ai

Structural Isomers and Related Cyclopenta-fused Aromatic Hydrocarbons

This compound shares its molecular formula, C20H12, with several other structural isomers. wikipedia.orgnih.gov These isomers differ in the position at which the additional benzene ring is fused to the parent hydrocarbon structure. These structural differences, while seemingly minor, can lead to distinct physical and chemical properties. Cyclopenta-fused PAHs, characterized by the presence of one or more five-membered rings fused to a larger aromatic system, represent a significant subgroup of PAHs. researchgate.netrsc.org

Benz[e]acephenanthrylene

Also known as Benzo[b]fluoranthene (B1141397), Benz[e]acephenanthrylene is a prominent isomer. wikipedia.orgepa.govnist.gov It consists of four benzene rings fused around a central five-membered ring. wikipedia.org It appears as an off-white to tan powder. wikipedia.org Research has identified it as a fragment of fullerene-C60, highlighting its significance in materials science. researchgate.net

Benz[j]aceanthrylene

This isomer is also referred to as Cholanthrylene. nih.govechemi.com It is a member of the phenanthrene family and is recognized as a compound of concern due to its potential health and environmental impacts. nih.govontosight.ai It is classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B). nih.gov

Benz[l]aceanthrylene

Benz[l]aceanthrylene is another structural isomer with the same molecular formula. cas.org While less commonly discussed in readily available literature compared to its 'e' and 'j' counterparts, it is a recognized compound within chemical databases. cas.orgontosight.ai

Other Cyclopenta-fused Isomers (e.g., Acephenanthrylene, Aceanthrylene)

The broader family of cyclopenta-fused PAHs includes smaller parent structures.

Acephenanthrylene is a tetracyclic PAH with the molecular formula C16H10. nih.govwikipedia.org It is formed during the combustion of various fuels but is not typically found as an atmospheric pollutant due to its susceptibility to photolytic oxidation. wikipedia.org

Aceanthrylene (B1216281) is another C16H10 isomer. nist.govchemeo.com Studies have compared the thermodynamic properties of aceanthrylene with its isomers, fluoranthene (B47539) and acephenanthrylene, to understand their relative stability and prevalence in combustion products. acs.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 203-33-8 | C20H12 | 252.31 | 143-146.3 nih.gov |

| Benz[e]acephenanthrylene | 205-99-2 | C20H12 | 252.32 | 166-168 nih.govwikipedia.orgstenutz.eu |

| Benz[j]aceanthrylene | 202-33-5 | C20H12 | 252.316 | 170-171 echemi.com |

| Benz[l]aceanthrylene | 211-91-6 | C20H12 | 252.31 | 157-158 cas.org |

| Acephenanthrylene | 201-06-9 | C16H10 | 202.25 | 115-117 ontosight.ai |

| Aceanthrylene | 202-03-9 | C16H10 | 202.25 | 152.77 (Tfus) chemeo.com |

Numbering Conventions and Isomer Specificity in Research

The systematic numbering of polycyclic aromatic hydrocarbons follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the purpose of numbering, the polycyclic system is oriented so that the greatest number of rings are in a horizontal row, and a maximum number of rings are in the upper right quadrant. unicamp.bracdlabs.com Numbering then commences in a clockwise direction from the carbon atom not involved in ring fusion in the most counter-clockwise position of the uppermost ring. unicamp.bracdlabs.com

However, historical naming conventions and exceptions for well-known structures like anthracene (B1667546) and phenanthrene can lead to variations. unicamp.brtandfonline.com For instance, some sources indicate alternative numbering conventions for compounds like Benz[e]acephenanthrylene, which can lead to different locant numbers in synonyms. nih.gov This highlights the critical importance of using standardized names, and ideally CAS numbers, in research to ensure unambiguous identification of the specific isomer being studied. The precise fusion location of benzene rings, as denoted by the letters in brackets (e.g., [a], [e], [j], [l]), is crucial for differentiating between these closely related but distinct chemical entities. acdlabs.com

Chemical Synthetic Routes to this compound and its Analogs

The synthesis of the this compound ring system can be achieved through several distinct chemical pathways. These routes often involve the strategic formation of key carbon-carbon bonds to construct the fused five- and six-membered rings that define this class of polycyclic aromatic hydrocarbons (PAHs).

Titanium(IV) tetrachloride (TiCl₄) has been established as a powerful Lewis acid promoter for aldol-type reactions and condensations. kwansei.ac.jpresearchgate.net This methodology is particularly useful for carbon-carbon bond formation between ketone or ester functionalities, which can be precursors to the cyclic structures found in PAHs. kwansei.ac.jpresearchgate.net The general principle involves the activation of a carbonyl compound by coordination to the titanium center, enhancing its electrophilicity and facilitating nucleophilic attack by an enol or enolate. researchgate.netresearchgate.net

A common protocol involves the use of TiCl₄ in combination with an amine base, which can promote both the initial aldol (B89426) addition and a subsequent elimination step in a one-pot procedure to yield α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net While direct synthesis of this compound using this specific method is not extensively detailed in the provided literature, the strategy is applicable to the formation of β,β-disubstituted α,β-unsaturated ketones, which are versatile intermediates in the synthesis of complex cyclic systems. researchgate.net The power of Ti(IV)-mediated aldol additions has been demonstrated in the synthesis of various carbocyclic and heterocyclic structures, including natural products. kwansei.ac.jp For instance, TiCl₄-promoted aldol condensation of S-4-chlorophenyl thioesters with enals has been used to produce dienyl thioesters, which are precursors to unsaturated aldehydes. researchgate.net

| Reaction Type | Promoter System | Key Transformation | Potential Application |

| Aldol-Type Condensation | TiCl₄ / Amine | Formation of α,β-unsaturated ketones | Synthesis of cyclic PAH precursors |

| Aldol Addition | TiCl₂ (OTf)₂ – Et₃N or TiCl₄ – Bu₃N | Carbon-carbon bond formation | Construction of carbonyl-containing intermediates |

The intramolecular Diels-Alder reaction is a potent strategy for the construction of polycyclic systems. At elevated temperatures, a strained, cyclic meta-quaterphenylene acetylene (B1199291) has been shown to undergo an intramolecular [4+2] cycloaddition to form benz[e]indeno[1,2,3-hi]acephenanthrylene. nih.govacs.orgnih.govresearchgate.net This reaction represents a rare example of a Diels-Alder reaction occurring at the 2-, 1-, 1′-, and 2′-positions of a biphenyl (B1667301) derivative. nih.govacs.orgnih.gov The reaction proceeds with high conversion, driven by the release of strain in the starting material. nih.govnih.gov

Computational studies using Density Functional Theory (DFT) suggest a concerted [4+2] cycloaddition mechanism followed by the loss of a hydrogen molecule to achieve the final aromatic structure. acs.org The activation energy (ΔG‡) for a methylated derivative of this reaction was determined to be approximately 40–41 kcal/mol. nih.govnih.gov This type of annulative π-extension (APEX) reaction is a powerful tool for extending the π-systems of PAHs. nih.govresearchgate.net

A direct and efficient route to the benz[e]acephenanthrylene skeleton involves the addition of benzyne (B1209423) to benzofuran (B130515). publish.csiro.auglobalauthorid.compublish.csiro.au This reaction proceeds via a [4+2] cycloaddition where benzyne acts as the dienophile and the furan (B31954) ring of benzofuran serves as the diene. The initial adduct can then be subjected to acid-catalyzed rearrangement and dehydration to furnish the final benz[e]acephenanthrylene product in good yield. globalauthorid.com This method provides a convenient entry point to this specific isomer of the this compound family. publish.csiro.aupublish.csiro.au A similar strategy involving the reaction of a benzofuranyl-substituted diene with benzyne has also been reported to yield a derivative of benz[e]acephenanthrylene. doi.org

Flash vacuum thermolysis (FVT) is a gas-phase technique used to synthesize highly strained or reactive molecules and to study high-temperature rearrangements of PAHs. acs.orgtandfonline.comuu.nl FVT of specific precursors can lead to the formation of various cyclopentafused PAHs. tandfonline.comrsc.org For instance, the FVT of 2-(1-chloroethenyl)benzo[c]phenanthrene and 6-(1-chloroethenyl)chrysene has been employed to synthesize benz[l]acephenanthrylene and benz[j]acephenanthrylene, respectively. rsc.org

At temperatures of 1000 °C or higher, these isomers can undergo selective rearrangement to form benzo[j]fluoranthene. rsc.org The mechanisms of these high-temperature isomerizations are thought to involve reversible benzene ring contractions to fulvene-like intermediates. FVT of linear tandfonline.comphenylene has also been shown to produce a mixture of PAHs, including acefluoranthylene and cyclopent[hi]acephenanthrylene. acs.org This method is particularly valuable for understanding the formation and interconversion of PAHs under pyrolytic conditions relevant to combustion processes. tandfonline.comuu.nl

| Precursor | FVT Conditions | Product(s) | Reference |

| 2-(1-Chloroethenyl)benzo[c]phenanthrene | High Temperature | Benz[l]acephenanthrylene | rsc.org |

| 6-(1-Chloroethenyl)chrysene | High Temperature | Benz[j]acephenanthrylene | rsc.org |

| Linear tandfonline.comphenylene | 1000 °C, 5 × 10⁻⁷ Torr | Angular tandfonline.comphenylene, Acefluoranthylene, Cyclopent[hi]acephenanthrylene, etc. | acs.org |

Modern metal-catalyzed cross-coupling reactions provide a modular and highly versatile approach to the synthesis of complex, angularly fused PAHs. nih.govnih.gov Palladium-catalyzed Suzuki coupling reactions, for instance, can be used to assemble key biaryl precursors. nih.gov A modular synthesis of benzo[l]acephenanthrylene has been achieved starting from the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde (B122850) with acenaphthene-5-boronic acid. nih.govnih.gov

The resulting o-naphthyl benzaldehyde (B42025) undergoes a Corey-Fuchs olefination followed by reaction with n-butyllithium to generate a 1-(2-ethynylphenyl)naphthalene derivative. nih.gov The crucial cycloisomerization of this intermediate to 4,5-dihydrobenzo[l]acephenanthrylene is smoothly accomplished using a platinum(II) chloride catalyst. nih.govnih.gov Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) furnishes the final aromatic product, benzo[l]acephenanthrylene. nih.govnih.gov This modular strategy allows for the synthesis of a wide variety of angularly fused PAHs and their derivatives. nih.gov Similarly, palladium-catalyzed intramolecular C-H arylation has been used to synthesize complex "crushed fullerene" derivatives that contain the benzo[l]acephenanthrylene core structure. researchgate.net

Preparation of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound is essential for exploring their chemical and physical properties.

A notable example is the synthesis of 10-methylbenz[e]acephenanthrylene. acs.org This synthesis starts with the condensation of fluorene (B118485) and 2-chloro-5-methylbenzaldehyde, followed by a dehydrochlorinative cyclization using potassium hydroxide (B78521) in quinoline (B57606) to yield the methylated product. acs.org

Nitration of benz[e]acephenanthrylene has also been investigated. acs.org Treatment with acetyl nitrate (B79036) leads to the formation of two mononitro isomers. The major product, formed in 83% relative abundance, is 8-nitrobenz[e]acephenanthrylene, while the minor product is 1-nitrobenz[e]acephenanthrylene. acs.org The regioselectivity of this electrophilic substitution is in good agreement with theoretical predictions. acs.org

Furthermore, diazabenzo[c]phenanthrene and diazadibenz[a,e]acephenanthrylene have been prepared and subsequently nitrated to yield potent mutagenic compounds, demonstrating the synthesis of heteroatom-containing and functionalized analogs. oup.com The synthesis of various other derivatives, including dihydrodiols and diol epoxides of benzo[l]acephenanthrylene, has been accomplished through a modular metal-catalyzed approach, highlighting the accessibility of metabolites and other functionalized structures. nih.govnih.gov

| Derivative | Synthetic Method | Precursors | Reference |

| 10-Methylbenz[e]acephenanthrylene | Condensation and cyclization | Fluorene, 2-chloro-5-methylbenzaldehyde | acs.org |

| 8-Nitrobenz[e]acephenanthrylene | Nitration | Benz[e]acephenanthrylene, Acetyl nitrate | acs.org |

| 1-Nitrobenz[e]acephenanthrylene | Nitration | Benz[e]acephenanthrylene, Acetyl nitrate | acs.org |

| Benzo[l]acephenanthrylene | Oxidation | 4,5-Dihydrobenzo[l]acephenanthrylene, DDQ | nih.govnih.gov |

| 11-Nitro-9,14-diazadibenz[a,e]acephenanthrylene | Nitration | 9,14-Diazadibenz[a,e]acephenanthrylene, Nitric acid/Sulfuric acid | oup.com |

Synthesis and Derivatization Strategies

Derivatization Strategies

The introduction of a nitro group onto the core structure of aza-polycyclic aromatic hydrocarbons can significantly alter their biological properties. A notable example is the nitration of 9,14-diazadibenz[a,e]acephenanthrylene (DDA) to form its potent nitro-analog, 11-nitro-9,14-diazadibenz[a,e]acephenanthrylene (11-NDDA). nih.gov

The synthesis of 11-NDDA is achieved through the direct nitration of the parent compound, DDA. oup.com The reaction involves treating DDA with a nitrating agent, specifically a mixture of nitric acid in sulfuric acid. oup.com This electrophilic aromatic substitution reaction introduces a nitro group at the 11th position of the hexacyclic structure. oup.com The process yields the nitrated product as yellow needles. oup.com

Detailed Research Findings

Research into the properties of these compounds has revealed a dramatic increase in mutagenic activity following nitration. nih.gov The parent compound, 9,14-diazadibenz[a,e]acephenanthrylene (DDA), showed no mutagenic activity in Salmonella typhimurium strain TA98 up to its limit of solubility. nih.govoup.com

In stark contrast, its nitrated derivative, 11-nitro-9,14-diazadibenz[a,e]acephenanthrylene (11-NDDA), was found to be a remarkably potent mutagen. nih.gov In the Ames test using Salmonella typhimurium TA98, 11-NDDA demonstrated significant genotoxicity. nih.govoup.com Its mutagenic potency was substantially enhanced in the presence of a metabolic activation system (S9 liver fraction from Aroclor 1254-induced rats), identifying it as one of the most potent mutagens tested under these specific assay conditions. nih.gov

The table below summarizes the comparative mutagenic activity of DDA and its nitro-analog, 11-NDDA.

Interactive Data Table: Mutagenic Activity of DDA and 11-NDDA

| Compound | Metabolic Activation (S9) | Dose | Mutagenic Activity (revertants/nmol) |

| 9,14-diazadibenz[a,e]acephenanthrylene (DDA) | With or Without | Up to 33.5 µ g/plate | Inactive |

| 11-nitro-9,14-diazadibenz[a,e]acephenanthrylene (11-NDDA) | Without | 8.0 ng/plate | 2,000 |

| 11-nitro-9,14-diazadibenz[a,e]acephenanthrylene (11-NDDA) | With | 80 pg/plate | 643,000 |

These findings underscore the profound effect that derivatization, specifically nitration, can have on the biological activity of complex heterocyclic aromatic systems. The addition of a single nitro group transforms a non-mutagenic compound into an exceptionally potent mutagenic agent. nih.gov

Formation Pathways in Thermochemical Systems

Combustion-Generated Formation Mechanisms

In high-temperature environments such as combustion engines and industrial furnaces, PAHs like benz(a)acephenanthrylene are synthesized through a variety of complex reaction sequences. nih.gov These mechanisms are crucial in understanding the formation of soot, as PAHs are considered key precursors. nih.govsci-hub.boxtsinghua.edu.cn

A primary mechanism for the growth of aromatic species is the Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism, often referred to as the HACA route. rsc.org This process involves the stepwise growth of PAHs through the sequential addition of acetylene (B1199291) (C2H2), a common intermediate in fuel-rich combustion environments. rsc.orgrsc.org

The process can be generalized into the following steps:

Hydrogen Abstraction: A hydrogen atom is removed from an existing aromatic molecule by a radical (like H, OH, or CN), creating an aryl radical.

Acetylene Addition: An acetylene molecule adds to the radical site of the aryl radical, forming a larger vinylic radical adduct. rsc.orgacs.org

Cyclization and Aromatization: The newly formed structure undergoes intramolecular cyclization and subsequent hydrogen loss to form a new, stable aromatic ring.

This cycle can repeat, allowing for the systematic growth from smaller aromatic systems like naphthalene (B1677914) to larger, more complex structures, including tetracyclic systems like this compound. rsc.org Pathways involving the formation of a five-membered ring, such as the one in the acephenanthrylene (B1206934) structure, can proceed through the addition of acetylene to species like acenaphthylene. sci-hub.box

Larger PAHs can also be formed through the recombination and condensation of smaller, pre-existing aromatic molecules. At high temperatures and pressures, PAHs can undergo oligomerization and polycondensation. nih.gov This process involves the fusion of aromatic rings, driven by the overlapping of π-orbitals and subsequent dehydrogenation, leading to the formation of more complex and stable polycyclic structures. nih.gov For instance, radicals of smaller aromatic hydrocarbons can combine, and through cyclization and rearrangement, form larger molecules. In benzene (B151609) flames, the addition of PAHs to hydrocarbon radicals is a key step in the formation of the initial, small soot particles. sci-hub.box

At the high temperatures characteristic of combustion (≥ 900 °C), PAHs can undergo significant intramolecular rearrangements. rsc.org Isomers of a specific PAH can convert into more stable forms. For example, high-temperature gas-phase synthesis has shown that isomers like benz[l]acephenanthrylene and benz[j]acephenanthrylene can selectively rearrange to form benzo[j]fluoranthene. rsc.org These rearrangements are often driven by steric strain within the molecule, which can enforce ring expansion or contraction to achieve a more stable configuration. mpg.de Such processes, which can involve consecutive ring-contraction–ring-expansion sequences, are a plausible pathway for the interconversion of different cyclopenta-fused PAH isomers, including the formation of this compound from other C20H12 isomers under pyrolytic conditions. rsc.org

PAHs are widely recognized as critical intermediates in the formation of soot. nih.govsci-hub.box The growth of PAHs beyond a certain size is believed to be the point of soot inception, where gas-phase molecules transition into condensed-phase particles. tsinghua.edu.cn Cyclopenta-fused PAHs, such as this compound, are part of the chemical pathways leading to larger polyaromatic structures that ultimately form soot particles. sci-hub.box Once formed, these PAHs can continue to grow via mechanisms like HACA or through coagulation and condensation with other PAHs. sci-hub.box The initially formed particles then undergo carbonization, a process of dehydrogenation and graphitization, to form mature soot. sci-hub.box

Interactive Table: Overview of Combustion-Generated Formation Mechanisms

| Mechanism | Description | Key Intermediates | Relevance to this compound |

| Sequential Addition (HACA) | Stepwise growth of PAHs by adding C2H2 units to an aromatic radical. rsc.org | Aryl radicals, Acetylene (C2H2), Vinylic radicals. rsc.orgacs.org | A fundamental pathway for building the multi-ring structure from smaller aromatics. |

| Recombination/Condensation | Smaller aromatic molecules combine and fuse at high temperatures to form larger structures. nih.gov | Aromatic radicals, smaller PAHs. sci-hub.box | Formation through the direct combination of other aromatic species present in the flame. |

| High-Temperature Isomerization | Rearrangement of the molecular structure of one PAH isomer into another to achieve greater stability. rsc.orgmpg.de | Other C20H12 isomers. rsc.org | A potential pathway where other isomers formed during combustion rearrange into the this compound structure. |

| Soot Formation Precursor | Acts as an intermediate building block in the molecular weight growth that leads to soot particles. sci-hub.boxtsinghua.edu.cn | Large PAHs, nascent soot particles. sci-hub.box | Represents a stage in the growth from gas-phase molecules to condensed soot particles. |

Intramolecular Rearrangement Pathways of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons

The five-membered ring in cyclopenta-fused PAHs introduces ring strain, making them susceptible to intramolecular rearrangements, especially at high temperatures. These rearrangements can lead to the formation of different, often more stable, isomers.

One proposed pathway for the rearrangement of cyclopenta-fused PAHs involves a sequence of 1,2-shifts and the formation of reactive intermediates. A 1,2-rearrangement is an organic reaction where a substituent moves from one atom to an adjacent atom. wikipedia.org In the context of PAHs, this can involve a 1,2-hydrogen shift. Such rearrangements in radical species can occur during gas-phase pyrolysis. wikipedia.org

The process can be envisioned as follows:

Formation of a radical species.

A 1,2-hydrogen shift occurs, leading to a rearranged radical.

This can be part of a more complex rearrangement cascade, potentially involving vinylidene intermediates. Vinylidene-alkyne rearrangements are known to occur within the coordination sphere of metal complexes and are a subject of study in organometallic chemistry. uwa.edu.aunih.gov While less common in combustion chemistry, the high-energy environment could facilitate such transformations. These complex ring-contraction and ring-expansion processes provide a mechanistic basis for the observed selective rearrangements of cyclopenta-fused PAHs at high temperatures. rsc.org

Carbon 1,2-Shift and Benzene Ring Contractions

In the high-temperature environments characteristic of thermochemical systems such as combustion and pyrolysis, polycyclic aromatic hydrocarbons (PAHs) can undergo complex intramolecular rearrangements. While growth mechanisms like hydrogen-abstraction-acetylene-addition (HACA) are well-documented, higher-energy pathways involving skeletal reorganization, such as carbon 1,2-shifts and benzene ring contractions, represent plausible, albeit less frequently detailed, routes to specific isomers, including those with five-membered rings like this compound. These transformations are critical for understanding the isomerization of PAHs and the formation of non-alternant PAHs containing cyclopentadienyl (B1206354) moieties from benzenoid precursors.

A 1,2-shift in this context refers to the migration of a carbon atom from one position to an adjacent one within the molecular framework. Such rearrangements are typically high-energy processes that can lead to the formation of more stable isomers or provide a pathway to otherwise inaccessible structures. While 1,2-hydrogen shifts have been studied more extensively, carbon shifts also occur and can significantly alter the topology of the PAH skeleton. rsc.org For instance, the conversion of one PAH isomer to another may proceed through a series of high-energy intermediates facilitated by such skeletal shifts. Theoretical studies on PAH isomerization suggest that these intramolecular rearrangements require significant energy input, with activation barriers often in the range of several electron volts (eV). arxiv.org The formation of the five-membered ring in this compound from a precursor containing only six-membered rings would necessitate such a profound skeletal reorganization.

Benzene ring contraction is another high-energy pathway that can lead to the formation of cyclopentafused PAHs. This process involves the transformation of a six-membered aromatic ring into a five-membered ring, typically with the expulsion of a carbon-containing species or through a complex series of bond-breaking and bond-forming events. This type of reaction is fundamental to curving planar aromatic structures and is considered a key step in the "bottom-up" synthesis of curved nanostructures like corannulene (B50411) and fullerenes. rsc.org In thermochemical systems, the energy required for such a contraction can be supplied by the extreme temperatures. The mechanism could involve the formation of strained intermediates that subsequently rearrange to incorporate a thermodynamically stable five-membered ring fused to the existing aromatic system. While specific pathways for this compound are not extensively detailed in the literature, the general principle of forming five-membered rings from larger rings is a recognized phenomenon in high-temperature carbon chemistry. researchgate.netnih.gov

Research has highlighted that PAHs incorporating five-membered rings are key intermediates in molecular mass growth processes. acs.orgrsc.org Pathways involving resonantly stabilized radicals like cyclopentadienyl are crucial for the formation of larger aromatic systems. rsc.org It is plausible that under pyrolytic conditions, larger, less stable PAHs could undergo ring contraction to form more stable cyclopentafused structures.

The following table summarizes theoretical energy requirements for related intramolecular rearrangement processes in PAHs, providing context for the high-energy nature of carbon 1,2-shifts and ring contractions.

| Rearrangement Type | Description | Typical Energy Barrier / Requirement | Significance in PAH Chemistry |

| 1,2-Hydrogen Shift | Migration of a hydrogen atom to an adjacent carbon, creating a carbene center. | 3.5 - 4.0 eV (initial shift) rsc.orgarxiv.org | Key step in PAH isomerization and precursor to H₂ loss. rsc.org |

| Ring Expansion | Conversion of a five-membered ring to a six-membered ring, often via radical-radical reactions. | Varies; can be a key growth mechanism. nih.gov | Important for the formation of stable benzenoid PAHs like benzene and naphthalene from cyclopentadienyl precursors. researchgate.net |

| Ring Contraction | Theoretical conversion of a six-membered ring to a five-membered ring. | High-energy process; specific barriers not well-defined for PAHs. | Plausible pathway for the formation of cyclopentafused PAHs from benzenoid precursors in high-temperature environments. rsc.org |

| Skeletal Isomerization | General rearrangement of the carbon skeleton, potentially involving C 1,2-shifts. | Requires high internal energies (several eV). rsc.org | Leads to the interconversion of PAH isomers. |

Analytical Methodologies for Identification and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Benz(a)acephenanthrylene from complex mixtures, which is essential for its unambiguous detection and quantification. The choice of technique often depends on the sample matrix, required sensitivity, and the presence of interfering substances.

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PAHs, including this compound. researchgate.netsis.se This method offers high chromatographic resolution, separating isomers that are often difficult to distinguish, and sensitive, specific detection through mass spectrometry. shimadzu.com

For effective analysis of high-boiling-point PAHs like this compound, instrument parameters must be carefully optimized. High temperatures for the inlet and transfer line are necessary to prevent the condensation and loss of the analyte. hpst.cz Pulsed splitless injection is often employed to maximize the transfer of the analyte onto the column. hpst.cz While helium has traditionally been the carrier gas of choice, hydrogen is also used, which can reduce run times. hpst.czfuture4200.com The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. nih.gov

Detailed research findings have established specific conditions for the analysis of a broad range of PAHs. For instance, a method for 36 different PAHs utilized a 30-meter Rtx-35 column with a temperature program ramping up to 320°C. shimadzu.com Another study focusing on food analysis used a 60-meter column and a temperature program reaching 350°C to ensure the elution of heavy PAHs. shimadzu.com The selection of appropriate deuterated PAHs as internal standards is also crucial for accurate quantification. nih.gov

Table 1: Example GC-MS Parameters for PAH Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| System | Agilent 8890 GC / 5977C GC/MSD hpst.cz | GCMS-TQ8040 shimadzu.com |

| Column | Rxi-5Sil MS (30m, 0.25mm i.d., 0.25µm) nih.gov | Rxi-PAH (60m, 0.25mm i.d., 0.1µm) shimadzu.com |

| Carrier Gas | Hydrogen or Helium hpst.cz | Helium (Constant linear velocity 40.0 cm/sec) shimadzu.com |

| Inlet Temperature | 320°C hpst.cz | 330°C shimadzu.com |

| Injection Mode | Pulsed Splitless hpst.cz | Splitless shimadzu.com |

| Oven Program | Example: 90°C (2 min) → 5°C/min to 320°C (12 min) shimadzu.com | 180°C (2 min) → 5°C/min to 260°C → 15°C/min to 350°C (12 min) shimadzu.com |

| MS Source Temp. | 320°C hpst.cz | 230°C shimadzu.com |

| MS Transfer Line | 320°C hpst.cz | 330°C shimadzu.com |

| Detection Mode | Selected Ion Monitoring (SIM) or MRM nih.govshimadzu.com | Multiple Reaction Monitoring (MRM) shimadzu.com |

High-Performance Liquid Chromatography (HPLC) is another primary technique for the separation and analysis of PAHs. uci.edu It is particularly well-suited for separating isomers and is often coupled with ultraviolet (UV) or fluorescence detectors (FLD), which provide high sensitivity for these compounds. nih.gov

Reversed-phase HPLC (RP-HPLC) using chemically bonded C18 stationary phases is the most common approach for PAH separation. rdd.edu.iq Gradient elution with a mobile phase consisting of acetonitrile and water is frequently used to resolve the complex mixture of PAHs found in environmental samples. The selection of the stationary phase is critical; studies have shown that polymeric C18 columns can provide excellent separation for the 16 EPA priority PAHs. For detection, fluorescence is highly specific, as different PAHs have distinct excitation and emission wavelengths, allowing for programmed wavelength switching during the chromatographic run to optimize sensitivity for each compound.

Table 2: Example HPLC Parameters for PAH Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| System | UHPLC | Axcend Focus LC® axcendcorp.com |

| Column | Ascentis® Express PAH | Capillary Column (10 cm x 150 µm i.d.), 3.0 µm polymeric C18 axcendcorp.com |

| Mobile Phase | Gradient: Acetonitrile / Water | Gradient: 55% to 100% Acetonitrile in Water axcendcorp.com |

| Flow Rate | Not Specified | 0.64 µL/min axcendcorp.com |

| Detection | Fluorescence Detector (FLD) with wavelength programming | UV-absorption at 255 nm axcendcorp.com |

| Sample Cleanup | Solid Phase Extraction (SPE) using ENVI-Florisil® | Not Specified |

For exceptionally complex samples, such as urban air particulate matter, a multidimensional approach like online coupled liquid chromatography-gas chromatography/mass spectrometry (LC-GC/MS) can be employed. nih.gov This technique uses an initial LC separation as a sample cleanup and fractionation step. Specific fractions from the LC column, which contain compounds of a certain polarity or class, are then automatically transferred to the GC-MS for high-resolution separation and identification. This method was successfully used to identify Benz[j]aceanthrylene, a cyclopenta-fused PAH, in air particulate matter samples from Stockholm, Sweden, and Limeira, Brazil. nih.gov The LC pre-separation is highly effective at removing matrix interferences that could otherwise complicate the GC-MS analysis, thereby improving detection limits and the reliability of identification. nih.gov

Spectroscopic Identification Methods

While chromatography separates this compound from other compounds, spectroscopy provides the data necessary for its positive identification and characterization.

Ultraviolet-Visible (UV/VIS) absorption spectroscopy is a valuable tool for the characterization of PAHs. The absorption of UV-VIS radiation by a PAH molecule is dependent on its electronic structure, specifically its conjugated pi-electron system. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint. The wavelength of maximum absorption (λ-max) is a key feature used for identification. libretexts.org

The annellation theory method has been used to predict the locations of maximum absorbance for the UV-Vis spectra of various PAHs, including derivatives of fluoranthene (B47539) and aceanthrylene (B1216281), demonstrating the systematic relationship between structure and spectral properties. nih.govresearchgate.net For this compound and its isomers, the UV-VIS spectrum is characterized by multiple absorption bands. researchgate.net This technique can also be used for quantification based on the Beer-Lambert Law, which relates the absorbance of a solution directly to the concentration of the analyte. libretexts.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum provides a highly specific molecular fingerprint. copernicus.org For PAHs like this compound, the IR spectrum contains distinct bands corresponding to C-H stretching, C-C stretching of the aromatic rings, and out-of-plane C-H bending vibrations. researchgate.netresearchgate.net

The NIST Chemistry WebBook includes reference IR spectra for Benzo[b]fluoranthene (B1141397) (a synonym for this compound). Theoretical calculations, including anharmonic quartic force field computations, are used to predict and interpret the IR spectra of complex PAHs, showing good agreement with experimental data. researchgate.net The analysis of specific spectral regions, such as the C-H stretching region around 3000-3100 cm⁻¹ and the out-of-plane bending region below 900 cm⁻¹, is crucial for distinguishing between different PAH isomers. copernicus.orgresearchgate.net

Fluorescence Spectroscopy (including Synchronous Luminescence Spectroscopy)

Fluorescence spectroscopy is an inherently sensitive technique for the analysis of PAHs due to their conjugated aromatic systems. Conventional fluorescence spectroscopy involves measuring the emission spectrum at a fixed excitation wavelength. However, for complex mixtures containing multiple PAHs with overlapping spectra, this method can lack selectivity.

Synchronous fluorescence spectroscopy (SFS) offers a significant enhancement in selectivity and spectral simplification. nih.gov This technique involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ) between them. nih.gov The result is a simplified spectrum with narrowed bands, which reduces spectral overlap and allows for better resolution of individual components in a mixture. nih.gov SFS has been effectively used for the identification of various PAHs in environmental samples, such as airborne particulate matter. ut.ac.ir The selection of an optimal Δλ is crucial for resolving specific compounds within a mixture. While specific Δλ values for this compound are not widely documented, the methodology is well-established for its isomers and related PAHs. For instance, a Δλ of 34 nm has been successfully used to quantify benzo[a]pyrene-diol epoxide (BPDE)-DNA adducts. nih.gov The high sensitivity, selectivity, and relative simplicity of SFS make it a valuable tool for screening environmental samples for PAH contamination. ut.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including PAHs. It provides detailed information about the carbon-hydrogen framework of a compound.

For a molecule like this compound (C₂₀H₁₂), ¹H NMR spectroscopy would be used to determine the number of distinct hydrogen atoms, their chemical environments, and their coupling relationships with neighboring protons. This information helps to map out the proton arrangement on the aromatic rings. Complementarily, ¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. Together, these techniques can confirm the specific isomeric structure of this compound, distinguishing it from other C₂₀H₁₂ isomers such as Benzo[b]fluoranthene. While NMR is unparalleled for structural confirmation of pure substances, its lower sensitivity compared to mass spectrometry or fluorescence spectroscopy makes it less suitable for trace-level quantification in complex environmental samples.

Mass Spectrometry for Structural Elucidation (e.g., Charge-Exchange MS)

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of PAHs. When coupled with a separation technique like gas chromatography (GC-MS), it provides both the retention time and a mass spectrum, which serves as a molecular fingerprint for identification. The primary identification is based on the molecular ion peak.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₀H₁₂ | |

| Molecular Weight | 252.3093 g/mol |

The challenge with standard MS is that structural isomers often produce identical or very similar mass spectra, as they share the same molecular weight. nih.gov Advanced MS techniques are therefore employed for unambiguous isomer differentiation. For example, it has been demonstrated that isomers such as pyrene, fluoranthene, aceanthrylene, and acephenanthrylene (B1206934) can be distinguished based on their first ionization potential and the ratio of their (M+1)⁺/M⁺ mass ions. nih.gov Techniques like charge-exchange mass spectrometry can provide greater detail for structural elucidation by exploiting differences in how isomers interact with reagent gases, leading to unique fragmentation patterns or ion intensities that allow for their differentiation.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for accurate PAH analysis, aiming to isolate the analytes of interest from the sample matrix and remove interfering substances. The choice of protocol depends on the matrix type (e.g., soil, water, air particulates).

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient and widely used technique for extracting PAHs from solid and semi-solid samples. nih.govresearchgate.net PLE utilizes elevated temperatures and pressures, which keeps the solvent in its liquid state above its normal boiling point. nih.gov These conditions enhance extraction efficiency by increasing solvent penetration into the sample matrix and improving analyte solubility, while also reducing extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. nih.gov

The PLE process typically involves mixing the sample with a dispersing agent (like diatomaceous earth or sand) and loading it into a stainless-steel extraction cell. nih.gov The cell is then heated and filled with an appropriate solvent under pressure. The extraction can be performed in static or dynamic modes, often involving multiple cycles to ensure complete recovery of the analytes. nih.gov Following extraction, the sample extract is purged from the cell with an inert gas, such as nitrogen, into a collection vial. nih.gov The resulting extract often requires a "clean-up" step, such as solid-phase extraction (SPE) or column chromatography on materials like silica gel or alumina, to remove co-extracted matrix components before instrumental analysis. nih.govnih.gov

Table 2: Typical Parameters for Pressurized Liquid Extraction of PAHs from a Solid Matrix

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Solvent | Dichloromethane/Hexane, Acetone/Hexane | To solubilize and extract PAHs from the matrix. |

| Temperature | 100 - 200 °C | Increases extraction efficiency and analyte solubility. nih.gov |

| Pressure | ~1500 - 2000 psi (~100 atm) | Maintains the solvent in a liquid state above its boiling point. nih.gov |

| Static Time | 5 - 10 minutes per cycle | Allows time for the solvent to penetrate the matrix and dissolve analytes. |

| Extraction Cycles | 1 - 3 cycles | Ensures exhaustive extraction of the target compounds. nih.gov |

| Rinse Volume | 30 - 60% of cell volume | Flushes the remaining extract from the cell and lines. |

| Purge Gas | Nitrogen | Clears the extract from the cell into the collection vial. nih.gov |

Theoretical and Computational Chemistry Investigations

Electronic Structure Characterization

A thorough characterization of the electronic structure of Benz(a)acephenanthrylene would typically involve the application of sophisticated computational models.

Quantum Chemical Parameters (e.g., HOMO/LUMO Energies, Energy Gaps)

Key quantum chemical parameters that are crucial for understanding the reactivity and electronic behavior of a molecule include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. While the theoretical framework for these calculations is robust, specific values for this compound are not documented in the surveyed literature.

Interactive Data Table: Hypothetical Quantum Chemical Parameters

Without specific literature, a hypothetical data table for this compound's quantum chemical parameters can be conceptualized. Such a table would typically present the calculated energies of the HOMO and LUMO, the resulting energy gap, and other related descriptors like ionization potential and electron affinity.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Ionization Potential | |

| Electron Affinity |

Note: The table above is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed sources.

Investigation of Electron Transfer and Local Reactive Sites (e.g., Fukui Functions)

To pinpoint the most reactive sites within the this compound molecule for nucleophilic, electrophilic, and radical attacks, computational chemists often employ reactivity descriptors derived from DFT. Fukui functions, for instance, are instrumental in identifying local reactivity by analyzing the change in electron density as the number of electrons in the system changes. This analysis helps in predicting where electron transfer is most likely to occur during a chemical reaction. Again, specific studies applying these methods to this compound are lacking.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions.

Transition State Analysis and Reaction Energetics

Understanding the mechanism of a chemical reaction involving this compound would necessitate the identification of transition states and the calculation of the associated energy barriers. This analysis provides a quantitative measure of the reaction's feasibility and rate. Computational methods can trace the potential energy surface of a reaction, locating the minimum energy pathways from reactants to products. However, no specific computational studies on the reaction mechanisms of this compound, including transition state analyses, were identified.

Molecular Dynamics Simulations for Chemical Processes

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to investigate its behavior in different solvent environments, its interactions with other molecules, or its conformational changes. These simulations provide a time-resolved perspective on chemical processes that complements the static picture provided by quantum chemical calculations. As with other computational aspects, specific MD simulation studies on this compound are not available in the public domain.

Advanced Computational Approaches in Aromatic Systems Research

The study of aromatic systems, such as this compound, has been significantly advanced through the use of sophisticated computational chemistry methods. These theoretical approaches allow for the detailed investigation of molecular structures, electronic properties, and reactivity, providing insights that complement experimental findings. Techniques ranging from semi-empirical methods to high-level ab initio and density functional theory (DFT) calculations are employed to elucidate the characteristics of polycyclic aromatic hydrocarbons (PAHs).

A variety of computational methods have been utilized to predict the thermochemical properties of PAHs, including this compound. The enthalpy of formation (ΔfH°) is a key thermodynamic quantity that indicates the stability of a molecule. Several high-level composite methods, which combine the results of different theoretical calculations to achieve high accuracy, have been used for this purpose.

For instance, the Gaussian-3 (G3) theory, along with its variants G3B3 and G3MP2B3, has been applied to calculate the enthalpy of formation of a range of PAHs. These methods involve a series of well-defined calculations to approximate the energy of a molecule with a high degree of accuracy. The G3B3 and G3MP2B3 methods, for example, utilize geometries and vibrational frequencies calculated at the B3LYP/6-31G(d) level of theory. nih.gov

The following table summarizes the calculated gas-phase enthalpies of formation for this compound at 298.15 K using different computational approaches.

| Computational Method | Enthalpy of Formation (kJ/mol) |

| G3MP2B3 | 381.6 |

| G3B3 | 386.6 |

| B3LYP/cc-pVTZ//B3LYP/cc-pVDZ | 394.0 |

| BP86/cc-pVTZ//B3LYP/cc-pVDZ | 344.8 |

Density Functional Theory (DFT) is a widely used computational tool for investigating the properties of large molecules like PAHs due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, in particular, has been extensively employed for calculating the geometries, vibrational frequencies, and electronic properties of these systems. nih.gov While DFT methods can provide reliable optimized geometries, achieving high accuracy in the prediction of enthalpies of formation often requires additional corrections. nih.gov

Empirical approaches, such as group additivity, have also been used in conjunction with quantum chemical calculations to estimate the thermochemical properties of PAHs. nih.gov These methods approximate the properties of a large molecule by summing the contributions of its smaller constituent groups. More advanced schemes, like the bond-centered group additivity (BCGA) method, have been developed to improve the accuracy of these estimations for complex PAHs. nih.gov

The reactivity of PAHs can also be explored using computational methods. Approaches such as Clar's π-sextet theory provide a qualitative understanding of the aromaticity and reactivity of different regions within a PAH molecule. According to this theory, the π-electrons are not uniformly delocalized across the entire molecule but are concentrated in localized "sextets" within certain benzene-like rings. The distribution of these sextets can be used to predict the most reactive sites in the molecule.

More quantitative predictions of reactivity can be obtained by calculating various molecular properties. For example, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the electron-donating and electron-accepting abilities of a molecule. The energies of these orbitals are related to the ionization potential and electron affinity, respectively.

The local aromaticity of individual rings within a PAH like this compound can be quantified using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of each ring and provide a measure of the induced magnetic field, which is related to the degree of cyclic electron delocalization. Negative NICS values are indicative of aromatic character, with more negative values suggesting stronger aromaticity.

Advanced computational approaches continue to be refined and applied to the study of complex aromatic systems. These methods are invaluable for predicting a wide range of properties, from fundamental thermochemical data to detailed insights into electronic structure and reactivity, thereby enhancing our understanding of molecules like this compound.

Environmental Occurrence and Abiotic Transformation

Detection and Distribution in Environmental Matrices

Benz(a)acephenanthrylene has been identified in various environmental compartments, including the atmosphere, aquatic environments, and soil. Its distribution is largely linked to anthropogenic activities such as industrial emissions and vehicular traffic.

Atmospheric Particulate Matter and Air Samples

This compound is a known component of atmospheric particulate matter. Research has confirmed its presence in urban air, often associated with fine particulate matter which can be inhaled deeply into the lungs.

A study conducted in Stockholm, Sweden, and Limeira, Brazil, identified a related cyclopenta-fused PAH, benz[j]aceanthrylene, in air particulate matter. researchgate.netnih.govnih.gov The concentrations of benz[j]aceanthrylene were found to be in the range of 1.57 to 12.7 pg/m³ in Stockholm and 19.6 to 30.2 pg/m³ in Limeira. researchgate.netnih.govnih.gov These levels were noted to be 11 to 30 times lower than those of the well-known carcinogen benzo[a]pyrene. researchgate.netnih.gov

Concentrations of Benz[j]aceanthrylene in Urban Air

| Location | Concentration Range (pg/m³) | Reference |

|---|---|---|

| Stockholm, Sweden | 1.57 - 12.7 | researchgate.netnih.govnih.gov |

| Limeira, Brazil | 19.6 - 30.2 | researchgate.netnih.govnih.gov |

Aquatic Environments (e.g., Coal Tar Extracts in Aquifers, Surface Waters)

PAHs, including isomers and compounds structurally similar to this compound, are frequently detected in aquatic environments, particularly in areas impacted by industrial activities. Coal tar, a byproduct of coal gasification, is a significant source of these compounds in groundwater and surface waters.

Studies of coal tar contaminated groundwater have shown that concentrations of various PAHs can be significantly elevated, sometimes by factors of 3 to 50 times their purely dissolved concentrations. This enhancement is often attributed to the association of PAHs with colloids like humic acids, which facilitates their transport in aquifers. researchgate.net

In surface waters and sediments, the presence of PAHs is also well-documented. For instance, a study of the Mini-Welele River in Nigeria reported the following concentration ranges for several PAHs in surface water and sediment:

PAH Concentrations in the Mini-Welele River, Nigeria

| Compound | Surface Water (ppm) | Sediment (ppm) |

|---|---|---|

| Benz(a)anthracene | 0.007 - 0.025 | 0.33 - 1.050 |

| Benzo(b)fluoranthene (B32983) | 0.013 - 0.073 | 0.98 - 6.21 |

| Benzo(k)fluoranthene | 0.029 - 0.046 | 0.38 - 3.42 |

| Benzo(a)pyrene | 0.032 - 0.050 | 0.54 - 1.01 |

Similarly, research in the Buffalo River Estuary in South Africa detected a range of PAHs in surface water and sediment, with total PAH concentrations varying from 14.91–206 μg/L in water and 1107–22,310 μg/kg in sediment. rsc.org

Soil Contamination

Soil acts as a significant sink for atmospheric and aquatic PAHs. Contamination is often concentrated near industrial sites, areas with high traffic density, and locations where coal tar or creosote (B1164894) have been used.

A study assessing soil pollution near petrol stations in Kielce, Poland, found varying levels of PAHs. pwr.edu.pl While specific data for this compound was not provided, the maximum allowable concentration for the indicator PAH, benzo(a)pyrene, in such areas is 50 mg·kg⁻¹ for industrial and transportation land uses. pwr.edu.pl Research in a protected area in Southern Poland found that concentrations of several carcinogenic PAHs, including benzo[b]fluoranthene (B1141397) and benzo[a]pyrene, exceeded permissible values, particularly near transportation routes. nih.gov In an industrial area in Aba, Nigeria, the highest concentration of a group of PAHs was found for indeno(1,2,3-cd)pyrene, reaching up to 2.53±0.43 ppm. unibo.it

A five-year study on the natural attenuation of historically coal-tar-contaminated soil showed a decrease in the concentration of several PAHs. The degradation was most efficient for simpler compounds, with the following order of mean decrease in content: phenols > naphthalene (B1677914) > phenanthrene (B1679779) > fluoranthene (B47539) > benzo(a)anthracene > chrysene (B1668918) > anthracene (B1667546). nih.gov

Abiotic Degradation Pathways in the Environment

The persistence of this compound in the environment is influenced by abiotic degradation processes, primarily photochemical degradation and, to a lesser extent, hydrolysis.

Photochemical Degradation (e.g., Photodegradation in Aqueous Phase)

Photochemical degradation is a significant pathway for the removal of PAHs from the environment, particularly in the atmosphere and surface waters. This process involves the absorption of light energy, leading to the transformation of the compound.

While specific quantitative data on the photodegradation of this compound is limited, studies on its isomers and other PAHs provide valuable insights. For instance, the isomer benzo(b)fluoranthene is known to absorb light at wavelengths greater than 290 nm and has a direct photolysis half-life of approximately 9 hours under irradiation. The rate of photodegradation of PAHs on soot particles from natural sunlight is generally slow but increases with higher temperatures and longer exposure times.

The photodegradation of PAHs in aqueous solutions can be influenced by the presence of other substances. For example, dissolved organic matter can affect the process through light screening, quenching effects, and photoinduced oxidation. nih.gov Reactive oxygen species, such as hydroxyl radicals and singlet oxygen, play a crucial role in the indirect photolysis of these compounds. nih.gov

Hydrolysis Processes

Hydrolysis is a chemical reaction with water that can break down certain organic compounds. However, for polycyclic aromatic hydrocarbons like this compound, this degradation pathway is not considered significant. The chemical structure of PAHs, consisting of stable aromatic rings, lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. sobra.org.uk Therefore, this compound is expected to be persistent with respect to hydrolysis in the environment.

Sorption and Desorption Dynamics in Environmental Compartments

This compound, a high molecular weight polycyclic aromatic hydrocarbon (PAH), exhibits strong sorption to environmental matrices, particularly those rich in organic matter. This behavior is primarily governed by its low aqueous solubility and high hydrophobicity. Consequently, in soil and sediment, this compound is predominantly found in the sorbed state, which significantly restricts its mobility and bioavailability.

The primary mechanism of sorption for this compound in soil and sediment is partitioning into the organic carbon fraction. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). The log Koc values for this compound (often reported as its isomer benzo[b]fluoranthene) are in the range of 5.61 to 8.44, indicating a very strong affinity for organic matter. nih.gov This strong sorption suggests that this compound is expected to be largely immobile in most soil and sediment systems. nih.gov

The distribution of this compound between the solid and aqueous phases in soil and sediment is described by the soil-water partition coefficient (Kd). This value is influenced by both the properties of the compound and the characteristics of the soil or sediment, especially the fraction of organic carbon (foc). The relationship is expressed as:

Kd = Koc * foc

Given the high Koc values for this compound, even in soils with low organic carbon content, the Kd value will be substantial, further underscoring its limited potential for leaching into groundwater.

Sorption Coefficients for this compound (reported as Benzo[b]fluoranthene)

| Parameter | Value | Reference |

|---|---|---|

| Log Koc | 5.61 - 8.44 | nih.gov |

| Log Koc | 6.3 - 7.3 | tpsgc-pwgsc.gc.ca |

Biotransformation Mechanisms (Focus on Chemical Pathways, not Organismal Impact)

Microbial Degradation Pathways (e.g., Fungal Metabolism, Ring Cleavage Products)

The microbial degradation of this compound, a complex polycyclic aromatic hydrocarbon, is a critical process in its environmental fate. Both bacteria and fungi have been shown to metabolize this and structurally similar compounds, although the rates are generally slow due to its high molecular weight and low water solubility.

Bacterial Degradation:

Bacterial degradation of high molecular weight PAHs like this compound is typically initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming an unstable cis-dihydrodiol. This initial step is crucial as it breaks the aromaticity of the ring, making it susceptible to further enzymatic attack.

Following the formation of the cis-dihydrodiol, a dehydrogenase enzyme catalyzes its rearomatization to form a diol. The diol then undergoes ring cleavage, which can proceed via two main pathways: ortho-cleavage or meta-cleavage. In ortho-cleavage, the bond between the two hydroxylated carbon atoms is broken, while in meta-cleavage, the bond adjacent to the hydroxyl groups is cleaved. These cleavage reactions are catalyzed by intradiol and extradiol dioxygenases, respectively.

The ring cleavage products are typically aliphatic carboxylic acids, which can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be further mineralized to carbon dioxide and water. For instance, in the degradation of the related compound benzo[b]fluoranthene, mixed cultures containing Pseudomonas sp., Bacillus sp., and Klebsiella sp. have been implicated in its breakdown.

Fungal Metabolism:

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzyme systems that can degrade a wide range of recalcitrant organic pollutants, including high molecular weight PAHs. The key enzymes involved are lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. These enzymes are non-specific and can generate highly reactive free radicals that attack the aromatic structure of this compound.

In addition to the extracellular ligninolytic system, fungi can also utilize intracellular cytochrome P450 monooxygenases for the initial oxidation of PAHs. This pathway is analogous to the mammalian metabolism of these compounds. The cytochrome P450 enzymes introduce an oxygen atom into the aromatic ring, forming an epoxide. This epoxide can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. Subsequent enzymatic reactions can lead to ring cleavage and further degradation. For example, the fungus Aspergillus terricola has been shown to degrade high molecular weight PAHs through the action of both cytochrome P450 monooxygenase and ligninolytic enzymes.

The specific ring cleavage products of this compound from microbial degradation are not extensively documented in the literature. However, based on the degradation pathways of similar PAHs, it is anticipated that the cleavage of one of the benzene (B151609) rings would lead to the formation of various substituted carboxylic acids.

Enzyme-Mediated Chemical Transformations

The primary enzymatic systems responsible for the initial transformation of this compound in many organisms, from microorganisms to mammals, are the cytochrome P450 (CYP) monooxygenases. These enzymes play a central role in the detoxification and, in some cases, the metabolic activation of xenobiotic compounds.

The initial step in the CYP-mediated metabolism of this compound involves the insertion of a single oxygen atom into the aromatic ring system, forming a highly reactive arene oxide (epoxide). This reaction is a key detoxification step, as it increases the water solubility of the hydrophobic PAH, facilitating its excretion.

The resulting arene oxide can undergo several subsequent transformations:

Spontaneous Rearrangement: The arene oxide can spontaneously rearrange to form a phenol.

Enzymatic Hydration: The enzyme epoxide hydrolase can catalyze the addition of water to the arene oxide, forming a trans-dihydrodiol. This is a critical step in the detoxification pathway.

Conjugation with Glutathione (B108866): The arene oxide can be conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This forms a water-soluble conjugate that can be readily excreted.

The formation of dihydrodiols is a particularly important pathway. For this compound, several isomeric dihydrodiols can be formed depending on the position of the initial epoxidation. For the related compound benzo[b]fluoranthene, metabolism by mixed-function oxidases leads to the formation of dihydrodiols, with the 9,10-dihydrodiol being a significant metabolite.

It is important to note that while these enzymatic transformations are primarily detoxification mechanisms, they can also lead to the formation of more toxic and carcinogenic metabolites. For example, the dihydrodiol metabolites can be further oxidized by CYP enzymes to form highly reactive diol epoxides. These diol epoxides are potent electrophiles that can covalently bind to cellular macromolecules such as DNA, leading to mutations and potentially initiating cancer. The formation of a reactive diol-epoxide is suggested for benzo[b]fluoranthene based on the tumorigenicity of its 9,10-dihydrodiol metabolite.

The specific CYP isozymes involved in the metabolism of this compound have not been extensively studied, but based on data from other high molecular weight PAHs, it is likely that CYP1A1 and CYP1B1 play significant roles. These enzymes are inducible by exposure to PAHs, meaning that exposure to this compound can lead to an increase in its own metabolism.

Q & A

Q. How should researchers address regulatory variations in this compound limits across jurisdictions?

- Methodological Answer : Map regulatory frameworks (e.g., EU REACH vs. U.S. EPA IRIS) to identify jurisdiction-specific thresholds. For global studies, apply the precautionary principle by adhering to the strictest limit (1 mg/kg). Document analytical uncertainty and use probabilistic risk assessment models to guide policy recommendations .

Q. What statistical approaches are recommended for interpreting low-dose carcinogenicity data?

- Methodological Answer : Apply benchmark dose (BMD) modeling to estimate the 10% excess risk level (BMDL10). Use Bayesian hierarchical models to account for interstudy variability. Validate results with bootstrap resampling or Monte Carlo simulations .

Experimental Design & Validation

Q. How to optimize sample preparation for this compound in biofluids?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges and elution using acetonitrile. For plasma/serum, incorporate enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites. Validate recovery rates (≥85%) using spiked matrices and surrogate standards (e.g., perdeuterated PAHs) .

Q. What quality control measures ensure reproducibility in chronic exposure studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.